molecular formula C14H13N3O3S B5123178 2-(ethylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

2-(ethylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No. B5123178
M. Wt: 303.34 g/mol
InChI Key: PGBGCKUQOIVVHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinecarbonitrile derivatives often involves multi-component reactions, demonstrating the versatility and efficiency of constructing complex heterocyclic frameworks. For example, the aminomethylation of dihydropyridine derivatives with primary amines and formaldehyde has been shown to produce triazine derivatives, indicating the reactivity of the pyridinecarbonitrile moiety in nucleophilic addition reactions (Khrustaleva et al., 2014).

Molecular Structure Analysis

X-ray crystallographic studies provide detailed insights into the molecular structure of pyridinecarbonitrile compounds. These analyses reveal the conformational aspects and packing patterns within the crystal lattice, highlighting the impact of substituents on the overall molecular geometry and interactions. For instance, the crystal structure of related compounds has been determined to exhibit significant deviations from planarity, adopting conformations influenced by intramolecular interactions (Sharma et al., 2015).

properties

IUPAC Name

6-ethylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-21-14-12(8-15)11(7-13(18)16-14)9-3-5-10(6-4-9)17(19)20/h3-6,11H,2,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBGCKUQOIVVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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